An In-Depth Technical Guide to 1,3-Dimethylpyrazole-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 1,3-Dimethylpyrazole-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1,3-dimethylpyrazole-5-boronic acid, a versatile building block in modern medicinal chemistry. The guide delves into its synthesis, detailed characterization, and critical applications, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of commercially successful pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective agents. The introduction of a boronic acid functional group onto the pyrazole ring, specifically at the 5-position of the 1,3-dimethylated core, creates a highly valuable and versatile synthetic intermediate. 1,3-Dimethylpyrazole-5-boronic acid (CAS Number: 847818-68-2) and its pinacol ester derivative (CAS Number: 847818-79-5) are key reagents for introducing this important heterocyclic motif into complex molecules, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2] This guide will provide a detailed exploration of this essential compound.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of 1,3-dimethylpyrazole-5-boronic acid is crucial for its effective use and handling.
| Property | Value | Source |
| CAS Number | 847818-68-2 | [3] |
| Molecular Formula | C₅H₉BN₂O₂ | [4] |
| Molecular Weight | 139.95 g/mol | [4] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic |
Synthesis of 1,3-Dimethylpyrazole-5-boronic acid: A Step-by-Step Protocol
The synthesis of 1,3-dimethylpyrazole-5-boronic acid is most effectively achieved through a regioselective lithiation of the parent heterocycle, 1,3-dimethylpyrazole, followed by quenching with a borate ester. This method provides a direct and high-yielding route to the desired product.
Underlying Principles of the Synthetic Strategy
The choice of a lithiation-borylation sequence is dictated by the electronic nature of the 1,3-dimethylpyrazole ring. The C5 position is the most acidic proton on the pyrazole ring, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium. This regioselectivity is crucial for the specific synthesis of the 5-boronic acid isomer. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, yields the target boronic acid.
Detailed Experimental Protocol
Materials:
-
1,3-Dimethylpyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dimethylpyrazole (1.0 equivalent) and anhydrous THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 2M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-dimethylpyrazole-5-boronic acid. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for 1,3-dimethylpyrazole-5-boronic acid.
Characterization and Quality Control
Ensuring the purity and identity of 1,3-dimethylpyrazole-5-boronic acid is paramount for its successful application in subsequent reactions. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-dimethylpyrazole-5-boronic acid.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the two methyl groups (at the N1 and C3 positions) and the C4-proton of the pyrazole ring. The chemical shifts of these protons are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the boronic acid moiety.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all five carbon atoms in the molecule, including the two methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the boron (C5) will typically appear at a characteristic downfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the mass-to-charge ratio of the molecular ion, confirming the elemental composition.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The primary application of 1,3-dimethylpyrazole-5-boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a highly efficient route to complex biaryl structures.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] When using electron-rich heteroaryl boronic acids like 1,3-dimethylpyrazole-5-boronic acid, certain mechanistic nuances should be considered:
-
Transmetalation Rate: The electron-rich nature of the pyrazole ring can influence the rate of transmetalation, a key step in the catalytic cycle.
-
Protodeborylation: A potential side reaction is the cleavage of the C-B bond by a proton source (protodeborylation), which leads to the formation of the parent 1,3-dimethylpyrazole. This can be minimized by careful control of reaction conditions, particularly the choice of base and solvent.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Validated Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 1,3-dimethylpyrazole-5-boronic acid with a variety of aryl and heteroaryl bromides.
Materials:
-
1,3-Dimethylpyrazole-5-boronic acid (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask is added the aryl bromide, 1,3-dimethylpyrazole-5-boronic acid, base, and palladium catalyst.
-
Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: The degassed solvent is added via syringe.
-
Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery: A Look at the Landscape
While specific blockbuster drugs containing the 1,3-dimethylpyrazole-5-boronic acid moiety are not yet prevalent, the pyrazole core is a key component in numerous approved drugs and clinical candidates. The ability to readily synthesize derivatives using this boronic acid makes it a highly valuable tool for lead optimization and the exploration of new chemical space. For instance, pyrazole-containing compounds have shown significant activity as inhibitors of kinases, cyclooxygenases (COX), and other important biological targets.[10] The strategic placement of substituents, facilitated by cross-coupling reactions with reagents like 1,3-dimethylpyrazole-5-boronic acid, is a critical aspect of modern drug design.
Conclusion and Future Outlook
1,3-Dimethylpyrazole-5-boronic acid is a powerful and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for medicinal chemists. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic use of well-characterized and readily accessible building blocks like 1,3-dimethylpyrazole-5-boronic acid will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Molbase. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ylboronic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 847818-68-2|(1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
